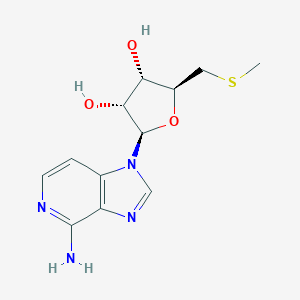
5'-Methylthio-5'-deoxy-9-deazaadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Methylthio-5'-deoxy-9-deazaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research
MTA has been extensively studied for its anti-tumor properties. Research indicates that it suppresses tumor cell proliferation, invasion, and induces apoptosis across various cancer types. Notably, studies have shown that:
- Inhibition of Tumor Growth : MTA has demonstrated significant inhibitory effects on several cancer cell lines, including colorectal (HCT116), cervical (HeLa), and lymphoma cells (Daudi and Raji) at concentrations ranging from 10−4 to 10−3 M .
- Mechanisms of Action : MTA's anti-cancer effects are attributed to its ability to modulate inflammatory microenvironments and interfere with key signaling pathways such as NF-κB and MAPK/ERK .
Immunology
MTA has been identified as an immunosuppressive agent that affects various immune cells, particularly natural killer (NK) cells:
- NK Cell Dysfunction : Studies reveal that MTA impairs NK cell functions such as cytotoxicity and cytokine production by disrupting signaling pathways downstream of activating receptors like CD16 . This effect is dose-dependent and highlights MTA's role in tumor immune evasion.
- Potential Therapeutic Target : Targeting MTA metabolism in MTAP-deficient tumors presents a novel strategy to enhance NK cell activity against tumors .
Data Table: Summary of MTA's Effects on Different Cancer Types
| Cancer Type | Cell Line | Effect Observed | Concentration Range |
|---|---|---|---|
| Colorectal | HCT116 | Inhibition of proliferation | 10−4−10−3 M |
| Cervical | HeLa | Induction of apoptosis | 10−4−10−3 M |
| Lymphoma | Daudi/Raji | Decreased invasion | 10−4−10−3 M |
| Hepatocellular | SK-Hep1 | Enhanced proliferation at low levels | 5 µmol/L |
Case Study 1: MTA in Liver Cancer
A study demonstrated that MTA administration led to reduced tumor loads in a CCl4-induced rat liver injury model. MTA exhibited protective effects against oxidative stress and inflammation, which are critical in liver disease progression towards hepatocellular carcinoma (HCC) .
Case Study 2: Immunomodulatory Effects of MTA
In a controlled experiment involving LPS-challenged mice, administration of MTA significantly reduced mortality rates and modulated pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent in immune responses .
Propiedades
Número CAS |
106175-18-2 |
|---|---|
Fórmula molecular |
C12H16N4O3S |
Peso molecular |
296.35 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O3S/c1-20-4-7-9(17)10(18)12(19-7)16-5-15-8-6(16)2-3-14-11(8)13/h2-3,5,7,9-10,12,17-18H,4H2,1H3,(H2,13,14)/t7-,9-,10-,12-/m1/s1 |
Clave InChI |
RMTSYBYCOARJOP-UGKPPGOTSA-N |
SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
SMILES isomérico |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O)O |
SMILES canónico |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
Key on ui other cas no. |
106175-18-2 |
Sinónimos |
5'-methylthio-5'-deoxy-9-deazaadenosine MTC-9-ADO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















